molecular formula C18H41N3 B107428 N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine CAS No. 2372-82-9

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Cat. No. B107428
CAS RN: 2372-82-9
M. Wt: 299.5 g/mol
InChI Key: NYNKJVPRTLBJNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a method for preparing N-(3-aminopropyl) imidazole involves a two-step synthesis method using imidazole as a raw material . Another study reported the synthesis of a poly(ionic liquid) adsorbent through the modification of poly(styrene-co-maleic anhydride) composites with N-(3-aminopropyl)imidazole .

Scientific Research Applications

Surfactants

Laurylamine dipropylenediamine is widely used in the production of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Antimicrobials

This compound has antimicrobial properties and is often used in products that require protection against microorganisms . This makes it useful in a variety of industries, including healthcare and food production.

Preservatives

Laurylamine dipropylenediamine is used as a preservative in various products . Preservatives are substances used to prevent the growth of microorganisms, thereby extending the shelf life of products.

Emulsifiers

It is used as an emulsifier in various products . Emulsifiers are substances that help mix two substances that normally do not mix well together, such as oil and water.

Corrosion Inhibitors

This compound is used as a corrosion inhibitor . Corrosion inhibitors are chemicals that prevent or slow down corrosion damage on metal or alloy surfaces.

Chilling Liquids

Laurylamine dipropylenediamine is used in chilling liquids . These are typically used in refrigeration systems to help remove heat from one location and reject it at another.

Antistatics

It is used as an antistatic agent, for example, in hair products . Antistatic agents are substances that reduce or eliminate static electricity.

Dispersing Agents

Laurylamine dipropylenediamine is used as a dispersing agent . Dispersing agents are substances that facilitate the dispersion of solids in a liquid.

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. While specific safety data for “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” is not available, similar compounds such as N-(3-Aminopropyl)imidazole are known to be harmful if swallowed and can cause severe skin burns and eye damage .

Future Directions

The future directions of research on “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, a study on macrocyclic compounds comprising tris(3-aminopropyl)amine units and fluorophore moieties suggested that these compounds could be used as detectors of Zn(II) cations due to the substantial enhancement of fluorescence .

properties

IUPAC Name

N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNKJVPRTLBJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041243
Record name N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

CAS RN

2372-82-9
Record name N,N-Bis(3-aminopropyl)dodecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2372-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laurylamine dipropylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ6308JUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

670 g of laurylamine (C12 -fraction: 73 mole %, and C14 -fraction: 23 mole %) were reacted in the manner already described in Example 1 with 373 g of acrylonitrile in 68 g of water, 34 g of methanol and 14 g of concentrated acetic acid, and the product was then hydrogenated. 2,020 g of bis-(3-aminopropyl)-laurylamine were obtained after the hydrogenation. 954 g of this triamine were condensed with 640 g of ethylene oxide. 1,590 g of bis-(3-aminopropyl)-laurylamine ethoxylate (99%) were obtained. 257 g of this ethoxylate and 538 g of water were reacted with 146 g of 70% by weight strength H2O2. The triamine-trioxide was obtained in 935 g of a 30% by weight strength aqueous solution.
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
68 g
Type
solvent
Reaction Step Four
Quantity
14 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

19.7 g of N,N-bis(2-cyanoethyl)dodecylamine, 1.97 g of RaneyCo, 80 ml of 1,4-dioxane was charged to an autoclave, and hydrogen addition reaction was carried out by supplying hydrogen at an initial pressure of 8.2 MPa at 120° C. for 2 hours. After removing a catalyst by filtration, the obtained filtrate was concentrated and dried to obtain 21.0 g of a target compound as pale red oily product. The same procedure was carried out to obtain a total amount of 40.8 g of the target compound as a pale red oily product.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
K Slimani, Y Pirotais, P Maris, JP Abjean… - Food chemistry, 2018 - Elsevier
A novel and reliable method to quantify residual levels of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products using ion-pairing reversed-phase liquid chromatography–…
Number of citations: 6 www.sciencedirect.com
A Argente-García, M Muñoz-Ortuño, C Molins-Legua… - Talanta, 2016 - Elsevier
A colorimetric composite device is proposed to determine the widely used biocide N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine (ADP).This sensing device is based on a film of 1,2…
Number of citations: 18 www.sciencedirect.com
A Hartwig, MAK Commission - books.publisso.de
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has evaluated N′-(3-aminopropyl)-N′-dodecylpropane-1, 3-diamine [2372…
Number of citations: 8 books.publisso.de
A Mondin, S Bogialli, A Venzo, G Favaro, D Badocco… - Chemosphere, 2014 - Elsevier
The present paper reports the determination of the tri-amine N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine (TA) present in a raw material called LONZABAC used to formulate …
Number of citations: 17 www.sciencedirect.com
S Schliemann, A Zahlten, A Krautheim… - Contact …, 2010 - Wiley Online Library
1 A. Argente-García, M. Muñoz-Ortuño, C. Molins-Legua, Y. Moliner-Martínez, P. Campíns-Falcó, A solid device based on doped hybrid composites for controlling the dosage of the …
Number of citations: 12 onlinelibrary.wiley.com
S Lanjri, J Uwingabiye, M Frikh, L Abdellatifi… - … Resistance & Infection …, 2017 - Springer
Background This study aims to assess the susceptibility of Acinetobacter baumannii isolates to the antiseptics and disinfectants commonly used, and to the non-approved product. …
Number of citations: 37 link.springer.com
A Koziróg, K Rajkowska, A Otlewska… - International Journal of …, 2016 - mdpi.com
The aim of this study was to select effective and safe microbiocides for the disinfection and protection of historical wooden surfaces at the former Auschwitz II-Birkenau concentration and …
Number of citations: 23 www.mdpi.com
P Nowicka-Krawczyk, R Olszyñski, A Koziróg… - XVI, 2014 - researchgate.net
Aerial cyanobacteria and algae commonly colonize building constructions, and forms phototrophic biofilms. Biofilms are able to grow in all climate zones and coat all kinds of artificial …
Number of citations: 1 www.researchgate.net
S Gašpercová, I Marková, M Vandlíčková… - Applied Sciences, 2023 - mdpi.com
This paper presents the results of monitoring the behaviour of selected wood species exposed to a small ignition initiator. We specifically aimed to investigate the effect of retardant …
Number of citations: 2 www.mdpi.com
EAWS Brito, MC Martins, NG Guedes… - Acta Paulista de …, 2022 - SciELO Brasil
Results: Of the 780 articles found, only five met the inclusion criteria. The sanitizers used were: didecyldimethylammonium chloride, PHMB and vaporized hydrogen peroxide (VHP); …
Number of citations: 3 www.scielo.br

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